![molecular formula C19H16N4O3 B2517165 N-(3-甲氧基苯基)-1-甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺 CAS No. 864853-98-5](/img/structure/B2517165.png)

N-(3-甲氧基苯基)-1-甲基-4-氧代-1,4-二氢吡啶并[1,2-a]吡咯并[2,3-d]嘧啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

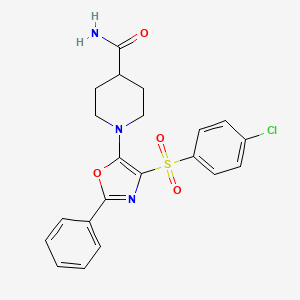

The compound "N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" is a derivative of the pyrido[2,3-d]pyrimidine class, which is known for its potential biological activities. Research has been conducted on various derivatives of pyrido[2,3-d]pyrimidines and related structures, such as pyrido[1,2-a]pyrimidines and thieno[2,3-d]pyrimidines, to explore their antifungal, analgesic, and antimicrobial properties .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves the condensation of amino-substituted pyridines with various carbonyl compounds. For instance, the synthesis of some new pyrido[2,3-d]pyrimidine derivatives was achieved by starting with 2-amino-5-cyano-6-methoxy-4-(4-methoxyphenyl)pyridine-3-carboxamide and then undergoing a series of condensation reactions to produce a range of compounds with potential antifungal activities . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, which was obtained by condensing 2-amino-4-methylpyridine with triethyl methanetricarboxylate .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as elemental analysis, NMR spectroscopy, and in some cases, polarimetry for optically active derivatives. The pyrido[2,3-d]pyrimidine nucleus and its analogs exhibit a variety of substituents that influence their biological activity. For example, the methylation of position 8 in the pyridine moiety was explored to enhance the analgesic properties of the molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through their ability to undergo further reactions. For instance, the condensation of 4-hydrazinyl-7-methoxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-6-carbonitrile with acetophenone yielded a product that could react further to give additional derivatives . This indicates the potential for chemical modifications to optimize biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of methoxy groups and the specific arrangement of the pyrimidine and pyridine rings contribute to these properties. The antimicrobial activity screening showed that some of the synthesized compounds were more active than reference drugs against certain strains of bacteria and fungi, indicating the significance of the structural features in their biological activity .

科学研究应用

合成和表征

吡啶并[1,2-a]吡咯并[2,3-d]嘧啶衍生物的合成涉及各种化学反应,旨在引入特定的官能团,赋予化合物所需的性质。例如,Hassan 等人(2014 年)详细介绍了通过 N-(芳基)-2-氰基-3-[(4-甲氧基苯基)氨基]-3-(甲硫基)丙烯酰胺与水合肼反应来合成 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物。使用元素分析和光谱数据(IR、MS、1H-NMR 和 13C-NMR)对这些化合物进行了表征 (Hassan、Hafez 和 Osman,2014 年)。

生物活性

这些化合物的生物活性是一个重要的研究领域,尤其是它们的细胞毒性、抗微生物和抗炎特性。

细胞毒性:已经研究了吡唑并[1,5-a]嘧啶衍生物对各种癌细胞系的细胞毒性活性,揭示了潜在的抗癌特性。例如,Hassan 等人(2015 年)评估了新型吡唑并[1,5-a]嘧啶和相关席夫碱对人癌细胞系的细胞毒性,包括结肠 HCT116、肺 A549、乳腺 MCF-7 和肝 HepG2,突出了构效关系 (Hassan、Hafez、Osman 和 Ali,2015 年)。

抗微生物和抗炎活性:噻吩并嘧啶衍生物的抗微生物和抗炎潜力也已被探索。合成了对细菌和真菌以及炎症表现出显着活性的化合物,表明它们与开发新的治疗剂有关 (Tolba、Kamal El-Dean、Ahmed 和 Hassanien,2018 年)。

晶体结构分析

这些化合物的晶体结构分析提供了对其化学行为和药物开发潜力的见解。例如,Watermeyer、Chibale 和 Caira(2009 年)报道了药理学相关化合物的区域选择性合成和 X 射线结构,支持了它们作为具有治疗应用的双功能分子的潜力 (Watermeyer、Chibale 和 Caira,2009 年)。

作用机制

Target of Action

Pyrimidine derivatives are known to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , cyclin-dependent protein kinases (CDKs) , and dihydrofolate reductase (DHFR) . These targets play crucial roles in various biological processes such as inflammation, cell cycle regulation, and nucleotide synthesis .

Mode of Action

Pyrimidine derivatives are known to exhibit their effects throughinhibition of their target enzymes . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators , or they can inhibit CDKs, thereby affecting cell cycle regulation .

Biochemical Pathways

Based on the known targets of pyrimidine derivatives, it can be inferred that the compound may affect thearachidonic acid pathway (through COX inhibition) , the cell cycle regulation pathway (through CDK inhibition) , and the folic acid pathway (through DHFR inhibition) .

Pharmacokinetics

A related pyrrolo[2,3-d]pyrimidine derivative was reported to have a tmax of 028 h, a t1/2 of 408 h, and a Cmax of 2173 ng/mL . These parameters provide an indication of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, includinganti-inflammatory , antioxidant , antibacterial , antiviral , antifungal , and antituberculosis activities . They can also exhibit antiproliferative activities against various cancer cells .

属性

IUPAC Name |

N-(3-methoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-22-15(18(24)20-12-6-5-7-13(10-12)26-2)11-14-17(22)21-16-8-3-4-9-23(16)19(14)25/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDLTDYOSTZOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517090.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![4-[[2-[(2-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2517092.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)